

An In-depth Technical Guide to Angiopeptin TFA: Structure, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin TFA is a synthetic cyclic octapeptide analogue of somatostatin that has garnered significant interest in cardiovascular and cancer research. As a partial agonist for somatostatin receptor subtypes 2 (sst2) and 5 (sst5), it modulates key signaling pathways involved in cell growth and hormone secretion. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Angiopeptin TFA. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

Angiopeptin is a cyclic octapeptide with the amino acid sequence Cys-Tyr-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bridge between the two cysteine residues. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is common for synthetic peptides.

Chemical Identity



Property	Value
Amino Acid Sequence	CYWKVCT-NH2
Molecular Formula	C58H73F6N11O14S2
Molecular Weight	1326.39 g/mol [1][2]
CAS Number	2478421-60-0[1]

Physicochemical Properties

Property	Description
Appearance	White to off-white powder
Purity	Typically >98% as determined by HPLC
Solubility	Soluble in water. For stock solutions, it is recommended to dissolve in water and filter sterilize.[3]
Storage	Store at -20°C for long-term stability (up to 1 year). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Biological Activity and Mechanism of Action

Angiopeptin TFA exerts its biological effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors.

Receptor Binding Affinity

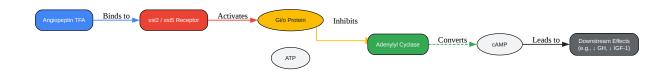
Angiopeptin is a partial agonist for sst2 and sst5 receptors with high affinity.

Receptor Subtype	IC50 (nM)
sst2	0.26
sst5	6.92



Signaling Pathway

Upon binding to sst2 and sst5 receptors, **Angiopeptin TFA** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream consequences, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) production and release. This mechanism underlies its potential therapeutic applications in conditions characterized by excessive growth factor signaling.



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Figure 1. Angiopeptin TFA signaling pathway.

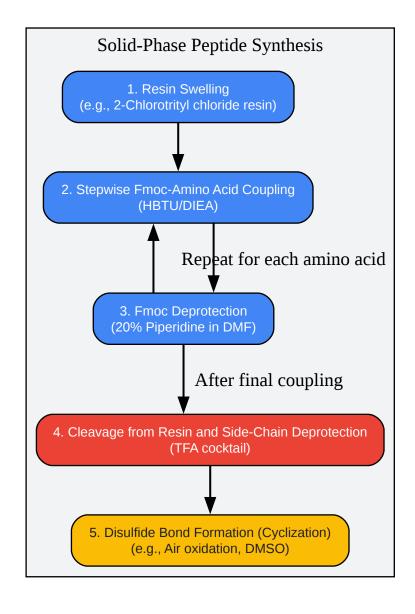
Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of **Angiopeptin TFA**.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Angiopeptin is synthesized using Fmoc-based solid-phase peptide synthesis.





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Figure 2. General workflow for the solid-phase synthesis of Angiopeptin.

Materials:

- Fmoc-protected amino acids
- · 2-Chlorotrityl chloride resin
- N,N'-Diisopropylethylamine (DIEA)
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)



- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dimethyl sulfoxide (DMSO)

Protocol:

- Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF.
- First Amino Acid Loading: Couple the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) to the resin using DIEA in DCM.
- Peptide Chain Elongation:
 - Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
 - Amino Acid Coupling: Couple the next Fmoc-amino acid using HBTU and DIEA in DMF.
 Repeat this cycle for each amino acid in the sequence.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).
- Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to ~8.5. Allow for air oxidation or use an oxidizing agent like DMSO to facilitate disulfide bond formation.
- Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)



Instrumentation:

- Preparative HPLC system with a UV detector.
- C18 reverse-phase column.

Mobile Phase:

- Solvent A: 0.1% TFA in water.
- Solvent B: 0.1% TFA in acetonitrile.

Protocol:

- Dissolve the crude Angiopeptin in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Expected Mass: [M+H]+ at m/z corresponding to the calculated molecular weight of Angiopeptin.

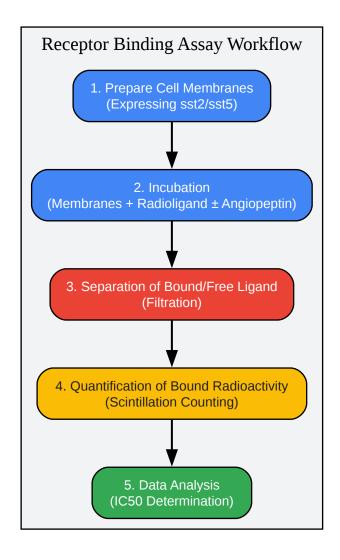


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: 1H and 13C NMR in a suitable solvent (e.g., DMSO-d6 or H2O/D2O).
- Analysis: Confirm the presence of all expected amino acid residues and the overall structure of the peptide.

Biological Assays

Somatostatin Receptor Binding Assay:



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Figure 3. Workflow for a competitive somatostatin receptor binding assay.



Materials:

- Cell membranes from a cell line overexpressing human sst2 or sst5 (e.g., CHO-K1 or HEK293 cells).
- Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-SRIF-14).
- Angiopeptin TFA.
- Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
- Glass fiber filters.
- · Scintillation counter.

Protocol:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Angiopeptin TFA in the binding buffer.
- For non-specific binding, include a high concentration of unlabeled somatostatin.
- Incubate at room temperature for 60-90 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC50 value of Angiopeptin TFA.

Adenylyl Cyclase Inhibition Assay:

Materials:

- Cell line expressing the target somatostatin receptor (e.g., CHO-sst2 cells).
- Forskolin (an adenylyl cyclase activator).



- Angiopeptin TFA.
- cAMP assay kit (e.g., ELISA or TR-FRET based).

Protocol:

- Pre-incubate the cells with varying concentrations of Angiopeptin TFA.
- Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase intracellular cAMP levels.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.
- Determine the ability of Angiopeptin TFA to inhibit forskolin-stimulated cAMP production and calculate its EC50 value.

Conclusion

Angiopeptin TFA is a valuable research tool for investigating the roles of somatostatin receptors in various physiological and pathological processes. This guide provides the essential information and detailed protocols required for its synthesis, purification, characterization, and biological evaluation, thereby empowering researchers to explore its full therapeutic potential.

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